

An In-depth Technical Guide to the Olfactory Profile of Isoamyl Salicylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoamyl salicylate*

Cat. No.: B1672214

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl salicylate (CAS 87-20-7) is an aromatic ester widely utilized in the fragrance and flavor industries for its characteristic sweet, floral, and herbaceous aroma.^{[1][2][3][4][5]} This technical guide provides a comprehensive overview of the current state of olfactory research on **isoamyl salicylate**, focusing on its odor profile, physicochemical properties, and the methodologies used to characterize it. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of olfaction and the development of new fragrance and flavor compounds. While **isoamyl salicylate** is a well-established fragrance ingredient, this guide also highlights the existing gaps in the scientific literature, particularly concerning quantitative sensory data and specific olfactory receptor interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an odorant is fundamental to its study. These properties influence its volatility, solubility, and interaction with olfactory receptors.

Property	Value	Reference(s)
IUPAC Name	3-methylbutyl 2-hydroxybenzoate	[2] [6]
Synonyms	Isopentyl salicylate, Salicylic acid isoamyl ester	[2] [5] [6]
CAS Number	87-20-7	[2] [5] [6]
Molecular Formula	C12H16O3	[2] [5]
Molecular Weight	208.25 g/mol	[2] [5]
Appearance	Colorless to pale yellow liquid	[3] [4] [5]
Boiling Point	277-278 °C at 760 mmHg	[2]
Density	1.046 - 1.055 g/cm³ at 20°C	[2] [4]
Refractive Index	1.504 - 1.509 at 20°C	[2] [4]
Solubility	Insoluble in water; soluble in organic solvents and oils.	[7]
Vapor Pressure	0.0063 hPa at 20°C (estimated)	[8]
LogP	4.37	[2]

Olfactory Profile

The odor of **isoamyl salicylate** is complex and is described using a variety of descriptors by different sources. A summary of these qualitative descriptions is presented below.

Odor Descriptor	Frequency/Source
Floral	High[1][3][4][5][9]
Sweet	High[1][3][4][5]
Herbaceous	High[1][3][4][9]
Green	High[3][4][9]
Orchid-like	Moderate[1][3]
Balsamic	Moderate[3]
Clover-like	Low[1]
Honey undertones	Low[1]
Seaweed	Low[4]

Quantitative Olfactory Data:

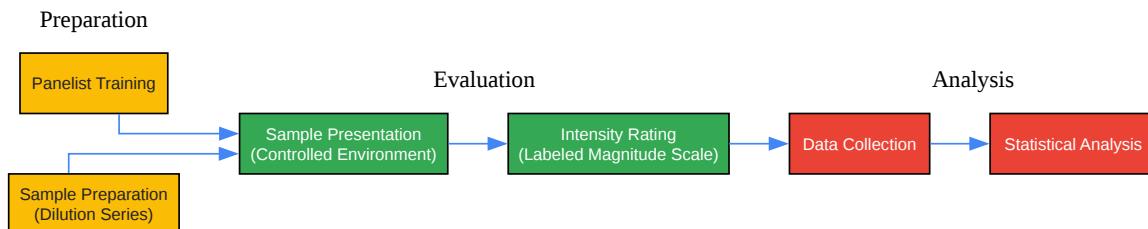
Despite its widespread use, there is a notable lack of publicly available quantitative data on the olfactory detection and recognition thresholds of **isoamyl salicylate**. This data is crucial for determining its odor activity value (OAV) and understanding its impact in complex mixtures. Further research is required to establish these fundamental sensory parameters.

Experimental Protocols

Sensory Analysis

Sensory analysis is a critical tool for characterizing the odor profile of a substance. While specific protocols for **isoamyl salicylate** are not readily available in the literature, a general methodology for sensory panel evaluation of a fragrance compound is outlined below.

Objective: To determine the qualitative and quantitative odor profile of **isoamyl salicylate**.


Assessors: A panel of 8-15 trained sensory assessors with demonstrated olfactory acuity.

Materials:

- **Isoamyl salicylate** (high purity)
- Odorless solvent (e.g., diethyl phthalate or ethanol) for dilution
- Glass sniffing jars with screw caps
- Odor-free smelling strips
- Data collection software or standardized paper ballots

Procedure:

- Sample Preparation: Prepare a series of dilutions of **isoamyl salicylate** in the chosen solvent. Concentrations should range from sub-threshold to supra-threshold levels, determined through preliminary testing.
- Panelist Training: Train panelists on the use of the rating scale and familiarize them with the odor descriptors relevant to the sample.
- Evaluation: Present the samples to the panelists in a controlled environment (odor-free, with consistent temperature and humidity). Samples can be presented on smelling strips or in sniffing jars.
- Data Collection: Panelists rate the intensity of the overall aroma and of specific odor descriptors on a labeled magnitude scale (e.g., 0-10).
- Data Analysis: Analyze the data statistically to determine the mean intensity ratings for each descriptor and to assess panelist performance (repeatability and agreement).

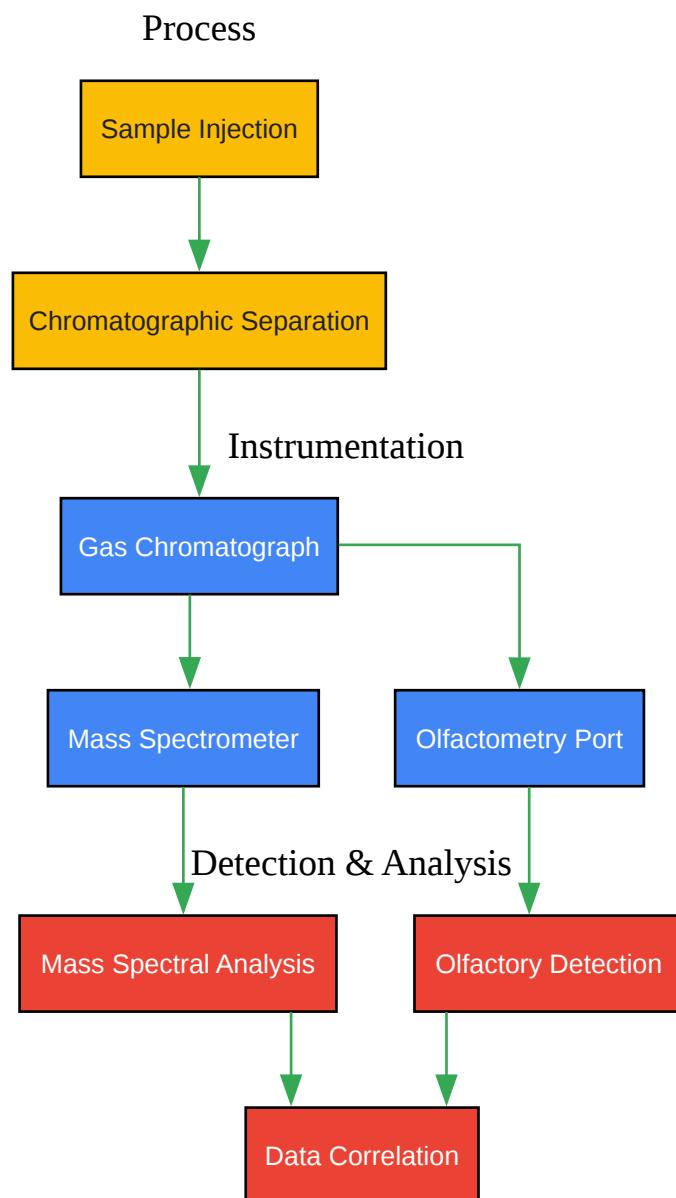
[Click to download full resolution via product page](#)

Sensory Analysis Workflow

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying the aroma-active compounds in a mixture.[\[10\]](#)[\[11\]](#) [\[12\]](#) While **isoamyl salicylate** is a single compound, GC-O can be used to assess its purity and to characterize the odor of any trace impurities.

Objective: To identify the odor character of the eluting peak corresponding to **isoamyl salicylate** and any accompanying impurities.


Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port.
- Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).

Procedure:

- Sample Injection: Inject a diluted solution of **isoamyl salicylate** into the GC.
- Chromatographic Separation: The components of the sample are separated based on their volatility and interaction with the column's stationary phase.

- Olfactometry: A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.
- Mass Spectrometry: Simultaneously, the mass spectrometer records the mass spectra of the eluting compounds.
- Data Correlation: Correlate the sensory data from the olfactometry port with the peaks in the chromatogram and the mass spectral data to identify the compounds responsible for the detected odors.

[Click to download full resolution via product page](#)

GC-O Experimental Workflow

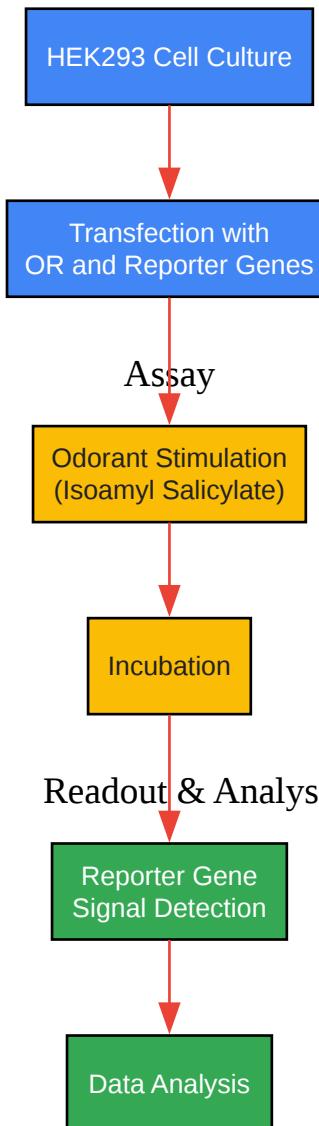
Olfactory Receptor Interactions

The perception of an odor begins with the binding of odorant molecules to specific olfactory receptors (ORs) in the nasal epithelium.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) These receptors are G-protein coupled receptors (GPCRs) that initiate a signaling cascade upon activation.

Current Knowledge on **Isoamyl Salicylate**:

To date, there are no published studies that definitively identify the specific human olfactory receptor(s) that are activated by **isoamyl salicylate**. The deorphanization of the vast majority of human ORs is an ongoing area of research.

General Protocol for Olfactory Receptor Deorphanization:


A common in vitro method for identifying the cognate ligands for an orphan OR is the heterologous expression assay.

Objective: To determine if **isoamyl salicylate** activates a specific human olfactory receptor.

Methodology:

- Cell Culture: Culture a host cell line (e.g., HEK293) that does not endogenously express ORs.
- Transfection: Transfect the cells with a plasmid containing the gene for the human OR of interest and a reporter gene (e.g., luciferase) that is linked to a cAMP response element.
- Odorant Stimulation: Expose the transfected cells to a range of concentrations of **isoamyl salicylate**.
- Signal Detection: Measure the reporter gene activity (e.g., luminescence for luciferase). An increase in signal compared to control cells indicates that the OR has been activated by **isoamyl salicylate**.

Cell Preparation

[Click to download full resolution via product page](#)

Olfactory Receptor Deorphanization Workflow

Conclusion and Future Directions

Isoamyl salicylate possesses a well-documented, pleasant, and complex odor profile that has led to its extensive use in the fragrance industry. However, this technical guide highlights a

significant disparity between its widespread application and the depth of publicly available scientific research into its olfactory properties.

Key areas for future research include:

- Determination of Olfactory Thresholds: Establishing the detection and recognition thresholds of **isoamyl salicylate** is essential for a quantitative understanding of its odor potency.
- Olfactory Receptor Deorphanization: Identifying the specific human olfactory receptor(s) that are activated by **isoamyl salicylate** will provide fundamental insights into the molecular basis of its perception.
- Structure-Activity Relationship Studies: A systematic investigation of the relationship between the molecular structure of salicylate esters and their perceived odor would be valuable for the rational design of new fragrance ingredients.

By addressing these research gaps, the scientific community can build a more complete and predictive understanding of the olfactory world, with implications for fields ranging from perfumery and food science to neurobiology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JECFA Evaluations-ISOAMYL SALICYLATE- [inchem.org]
- 2. Isoamyl salicylate | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fraterworks.com [fraterworks.com]
- 4. ISOAMYL SALICYLATE [ventos.com]
- 5. Isoamyl Salicylate | Isoamyl Salicylate Information & Details - Elchemistry [elchemistry.com]
- 6. Isoamyl salicylate | The Fragrance Conservatory [fragranceconservatory.com]
- 7. Food safety and quality: details [fao.org]

- 8. scent.vn [scent.vn]
- 9. isoamyl salicylate, 87-20-7 [thegoodscentscompany.com]
- 10. mdpi.com [mdpi.com]
- 11. The Development of Floral Scent Research: A Comprehensive Bibliometric Analysis (1987–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of aroma-active compounds in three sweet osmanthus (*Osmanthus fragrans*) cultivars by GC-olfactometry and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Deorphanization of Human Olfactory Receptors in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rapid Deorphanization of Human Olfactory Receptors in Yeast | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Olfactory Profile of Isoamyl Salicylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672214#olfactory-research-on-isoamyl-salicylate-odor-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com